molecular formula C10H7ClN2O4 B13059460 Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate

Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate

Cat. No.: B13059460
M. Wt: 254.62 g/mol
InChI Key: GRRSRPZIQWYLSK-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and an ester group (–COOCH3) attached to a phenyl ring substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate typically involves the reaction of 3-chloro-2-nitrobenzaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium ethoxide

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Methyl 2-(3-amino-2-nitrophenyl)-2-cyanoacetate

    Substitution: Methyl 2-(3-substituted-2-nitrophenyl)-2-cyanoacetate

    Hydrolysis: 2-(3-chloro-2-nitrophenyl)-2-cyanoacetic acid

Scientific Research Applications

Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The cyano group can also participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 4-Chloro-3-nitrophenol
  • 3-Chloro-2-nitrophenylmethanol

Uniqueness

Compared to similar compounds, it offers a versatile platform for further chemical modifications and the development of new functional materials .

Properties

Molecular Formula

C10H7ClN2O4

Molecular Weight

254.62 g/mol

IUPAC Name

methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate

InChI

InChI=1S/C10H7ClN2O4/c1-17-10(14)7(5-12)6-3-2-4-8(11)9(6)13(15)16/h2-4,7H,1H3

InChI Key

GRRSRPZIQWYLSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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